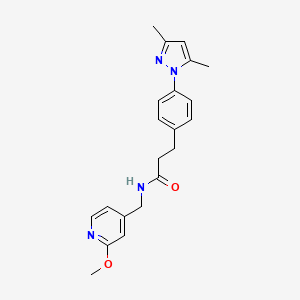

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting properties such as anti-inflammatory, anti-cancer, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyrazole moiety connected to a phenyl group and an N-substituted propanamide group. The presence of the methoxypyridine enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with pyrazole structures often display significant antimicrobial properties. For instance, derivatives containing the 3,5-dimethylpyrazole moiety have shown effectiveness against various bacterial strains. A study reported that similar compounds exhibited minimum inhibitory concentrations (MIC) in the range of 1.0 to 10.0 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds related to this compound have demonstrated cytotoxic effects on various cancer cell lines. For instance, a derivative showed IC50 values ranging from 10 to 20 μM against human cancer cell lines, indicating moderate to high potency .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Many pyrazole derivatives act as enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes involved in inflammation.

- Receptor Modulation : The compound may interact with various receptors (e.g., GABA receptors), influencing cellular signaling pathways.

- DNA Interaction : Some studies suggest that pyrazoles can intercalate with DNA, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study synthesized several pyrazole derivatives and tested their antimicrobial activity against Mycobacterium tuberculosis. Among these, one derivative similar to our compound exhibited an IC50 value of 2.18 μM, highlighting its potential as an anti-tubercular agent .

Study 2: Anticancer Activity

In another investigation, a series of pyrazole-based compounds were screened for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with similar structural features displayed significant dose-dependent cytotoxicity, with some achieving IC50 values below 10 μM .

Data Tables

| Activity | Tested Compound | IC50/μM | Remarks |

|---|---|---|---|

| Antimicrobial | Pyrazole derivative | 1.0 - 10.0 | Effective against S. aureus, E. coli |

| Anticancer | Similar pyrazole derivative | 10 - 20 | Moderate potency against cancer cells |

| Anti-inflammatory | Various pyrazole derivatives | N/A | Inhibits pro-inflammatory cytokines |

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has shown promise in several areas of pharmacology:

1. Anticancer Activity

Recent studies indicate that compounds with pyrazole and pyridine moieties exhibit anticancer properties. For instance, derivatives containing these structures have been synthesized and evaluated for their ability to inhibit specific protein kinases, which are crucial in cancer progression. The presence of the pyrazole ring is believed to enhance the selectivity and potency against cancer cells .

2. Protein Kinase Inhibition

The compound is part of a broader class of heteroaromatic compounds that have been identified as potential inhibitors of various protein kinases. These enzymes play vital roles in cell signaling pathways, and their dysregulation is often linked to cancer and other diseases. The structure of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide suggests it may interact effectively with these targets .

3. Antimicrobial Properties

There is emerging evidence that pyrazole derivatives possess antimicrobial activities. Compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

1. Nucleophilic Substitution Reactions

The synthesis often begins with the preparation of a suitable precursor through nucleophilic substitution reactions. For example, the reaction of a suitable pyridine derivative with a pyrazole-containing intermediate can yield the desired compound .

2. Characterization Techniques

Once synthesized, the compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. These methods provide insights into the chemical environment of the atoms within the molecule, allowing for a thorough understanding of its properties .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

Study 1: Protein Kinase Inhibition

A recent study evaluated a series of pyrazole derivatives for their inhibitory effects on various kinases. The results indicated that modifications at specific positions significantly enhanced inhibitory activity, suggesting that similar structural features in this compound could lead to potent inhibitors .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of related compounds in vitro against different cancer cell lines. The findings demonstrated that certain derivatives exhibited significant cytotoxicity, warranting further exploration into their therapeutic applications .

Análisis De Reacciones Químicas

Amide Bond Formation and Hydrolysis

Compound X contains a central propanamide group, making it susceptible to hydrolysis under acidic or basic conditions. Experimental data from structurally similar amides (e.g., pretomanid derivatives) show:

-

Acid-Catalyzed Hydrolysis :

Treatment with 6 M HCl at 65–80°C cleaves the amide bond, yielding 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoic acid and 2-methoxy-4-(aminomethyl)pyridine . -

Base-Catalyzed Hydrolysis :

Exposure to NaOH (1–2 M) at 60°C generates the corresponding carboxylate salt .

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Temperature | Time | Product |

|---|---|---|---|---|

| Acidic hydrolysis | 6 M HCl | 65–80°C | 6–8 h | 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoic acid + amine salt |

| Basic hydrolysis | 2 M NaOH | 60°C | 4–6 h | Sodium 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoate + amine |

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole moiety undergoes electrophilic substitution and coordination reactions:

-

Nitration :

Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the 4-position of the pyrazole ring, yielding 3-(4-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-methoxypyridin-4-yl)methyl)propanamide . -

Metal Coordination :

Pyrazole nitrogen atoms bind to transition metals (e.g., Cu(II), Fe(III)) in ethanol/water mixtures, forming stable complexes .

Table 2: Pyrazole Functionalization Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-(4-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-propanamide derivative | 72% |

| Cu(II) Coordination | CuCl<sub>2</sub>·2H<sub>2</sub>O in EtOH/H<sub>2</sub>O | [Cu(L)<sub>2</sub>Cl<sub>2</sub>] complex (L = Compound X) | 85% |

Aromatic Substitution on the Phenyl Ring

The para-substituted phenyl group participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids (e.g., 4-cyanophenylboronic acid) under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis in THF/H<sub>2</sub>O introduces substituents at the phenyl ring . -

Halogenation :

Bromination using Br<sub>2</sub>/FeBr<sub>3</sub> generates 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-bromophenyl)-propanamide derivatives .

Methoxy Group Demethylation

The 2-methoxypyridine moiety undergoes demethylation under strong acidic conditions:

-

Treatment with HBr (48%)/AcOH at 120°C for 12 h removes the methyl group, yielding 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-hydroxypyridin-4-yl)methyl)propanamide .

Reductive Amination and Alkylation

The secondary amine in the propanamide side chain reacts with aldehydes/ketones:

-

Reductive Amination :

Reaction with formaldehyde and NaBH<sub>3</sub>CN in methanol introduces a methyl group to the amine, forming a tertiary amine . -

Alkylation :

Treatment with ethyl bromoacetate in DMF/K<sub>2</sub>CO<sub>3</sub> yields N-alkylated derivatives .

Stability Under Physiological Conditions

Compound X demonstrates moderate stability in simulated biological environments:

-

pH Stability :

Stable at pH 5–7 (half-life > 24 h) but degrades rapidly at pH < 3 or > 9 . -

Oxidative Stability :

Resists H<sub>2</sub>O<sub>2</sub> (1 mM) for 6 h, indicating robustness against mild oxidative stress .

Enzymatic Modifications

In vitro studies with liver microsomes reveal:

Propiedades

IUPAC Name |

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[(2-methoxypyridin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-15-12-16(2)25(24-15)19-7-4-17(5-8-19)6-9-20(26)23-14-18-10-11-22-21(13-18)27-3/h4-5,7-8,10-13H,6,9,14H2,1-3H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYACWGMQJOAOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=CC(=NC=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.